molecular formula C25H32FN3O4S B2650625 N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-58-2

N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2650625
CAS No.: 898415-58-2
M. Wt: 489.61
InChI Key: XZCBJALBXKFVLS-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a mesitylsulfonyl-substituted piperidinylethyl moiety at the N2 position. The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) introduces steric bulk and electron-withdrawing properties, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O4S/c1-17-14-18(2)23(19(3)15-17)34(32,33)29-13-5-4-6-22(29)11-12-27-24(30)25(31)28-16-20-7-9-21(26)10-8-20/h7-10,14-15,22H,4-6,11-13,16H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBJALBXKFVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the synthesis of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.

    Synthesis of the Mesitylsulfonyl Piperidine: The mesitylsulfonyl piperidine moiety is synthesized separately, often through a series of sulfonation and cyclization reactions.

    Coupling Reaction: The final step involves coupling the fluorobenzyl intermediate with the mesitylsulfonyl piperidine using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide with structurally or functionally related oxalamide derivatives:

Compound Name Key Structural Features Applications/Findings Metabolism/Toxicity
This compound - N1: 4-Fluorobenzyl
- N2: Mesitylsulfonyl-piperidinylethyl
- Potential antiviral or flavoring applications (inferred from analogs) - Likely resistant to amide hydrolysis (similar to FL-no. 16.099)
- Fluorine may reduce oxidative metabolism
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) - N1: 2,4-Dimethoxybenzyl
- N2: Pyridin-2-yl-ethyl
- Umami flavor enhancer
- Approved for reducing MSG in foods
- Rapid metabolism in rat hepatocytes without amide hydrolysis
- NOEL: 100 mg/kg bw/day
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) - N1: 2,3-Dimethoxybenzyl
- N2: Pyridin-2-yl-ethyl
- Inhibited CYP3A4 by 51% at 10 µM (unpublished) - No significant CYP inhibition in definitive assays
BNM-III-170 (Antiviral Oxalamide) - N1: 4-Chloro-3-fluorophenyl
- N2: Guanidinomethyl-indenyl
- HIV entry inhibitor
- Enhances vaccine efficacy
- Bis-trifluoroacetate salt form improves solubility and bioavailability
FL-no. 16.099 (EFSA/JECFA Evaluated Oxalamide) - N1: 2-Methoxy-4-methylbenzyl
- N2: 2-(Pyridin-2-yl)ethyl
- Flavoring agent
- Margin of safety: >500 million
- NOEL: 100 mg/kg bw/day
- Metabolized without amide hydrolysis

Key Observations:

16.099), as fluorine is less prone to oxidative demethylation . Mesitylsulfonyl Group: This group introduces steric hindrance and sulfonamide functionality, which could improve binding to hydrophobic pockets in biological targets (e.g., antiviral targets as seen in BNM-III-170) or modulate solubility .

16.099 . The NOEL (No Observed Effect Level) of 100 mg/kg bw/day for related flavoring oxalamides suggests a high safety margin, though the mesitylsulfonyl group’s impact on toxicity requires further study .

Antiviral Activity: Piperidine and sulfonamide motifs are common in antiviral agents (e.g., HIV entry inhibitors), aligning with findings from BNM-III-170 .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound characterized by its complex structure, which includes a fluorobenzyl moiety and a mesitylsulfonyl-piperidine unit. This compound belongs to the oxalamide class, known for diverse biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C24H30FN3O4S
  • Molecular Weight : 475.6 g/mol
  • CAS Number : 898446-18-9

Structural Characteristics

The structural representation of this compound can be analyzed using computational chemistry methods to predict its conformation and potential interactions with biological targets. The compound's three-dimensional structure is essential for understanding its biological activity.

This compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. The presence of the fluorobenzyl group suggests potential inhibitory actions against certain enzymes, similar to other compounds containing this moiety.

Inhibitory Effects on Enzymes

Research indicates that compounds with similar structures have shown inhibitory effects on key enzymes such as tyrosinase, which is involved in melanin production. For instance, studies on 4-(4-fluorobenzyl)piperazine derivatives revealed significant inhibition of tyrosinase activity, suggesting that this compound may exhibit comparable properties .

Case Studies and Research Findings

  • Tyrosinase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase. Kinetic studies demonstrated that these compounds act as competitive inhibitors, with IC50 values indicating effective enzyme inhibition at low micromolar concentrations .
    CompoundIC50 (μM)Type of Inhibition
    Compound 2610.5Competitive
    Compound 5b8.0Competitive
    Compound 5c6.7Competitive
  • Antimelanogenic Effects : In vitro studies have shown that derivatives of the compound can reduce melanin production in B16F10 melanoma cells, highlighting potential applications in skin lightening agents .
  • Docking Studies : Computational docking analyses suggest that the binding mode of this compound into the active site of tyrosinase prevents substrate binding, thereby inhibiting enzyme activity effectively .

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